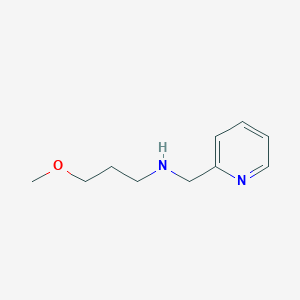

(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

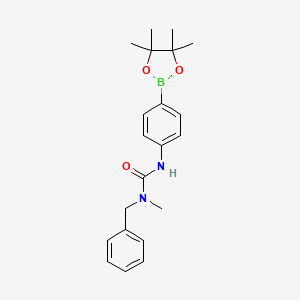

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is a chemical compound used in laboratory settings and for the synthesis of substances . It is also known as 1-Amino-3-methoxypropane .

Synthesis Analysis

The synthesis of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” involves various chemical reactions. One of the promising alternative amines is 3-Methoxypropylamine (MPA). The thermal decomposition of MPA was studied under two conditions: a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h .Molecular Structure Analysis

The molecular formula of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is C4H11NO . Its molecular weight is 89.14 .Chemical Reactions Analysis

The chemical reactions involving “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” are complex. For instance, it has been used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is another reaction involving this compound .Physical And Chemical Properties Analysis

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” has a vapor density of 3.07 (vs air), a vapor pressure of 20 mmHg at 30 °C, and an autoignition temperature of 518 °F . Its refractive index is 1.417 (lit.), and it has a boiling point of 117-118 °C/733 mmHg (lit.) . The density of this compound is 0.874 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

1. Catalysis and Complex Formation

(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine and similar compounds have been explored for their role in forming complexes with metals like manganese, which can be significant in catalysis. For instance, the compound can act as a didentate ligand, coordinating with Mn(II) ions through nitrogen atoms to form one-dimensional zigzag chains. These chains exhibit weak antiferromagnetic coupling, which can be relevant in magnetic applications (Wu et al., 2003).

2. Organometallic Chemistry

In organometallic chemistry, derivatives of (3-Methoxy-propyl)-pyridin-2-ylmethyl-amine have been utilized in synthesizing palladium complexes. These complexes show promise as catalysts in reactions like ethylene dimerization and methoxycarbonylation of olefins (Nyamato et al., 2015; Zulu et al., 2020). Such complexes could be vital in fine chemical synthesis and polymer production.

3. Coordination Chemistry and Magnetism

Studies have also delved into the coordination chemistry of similar ligands with other metal ions, such as dysprosium. These studies can enhance understanding of magnetic properties and potential applications in areas like single-molecule magnets (Peng et al., 2016).

4. Bioinorganic and Biomimetic Chemistry

In bioinorganic and biomimetic chemistry, the ligand's derivatives are examined for their ability to mimic the active sites of enzymes. For instance, iron(III) complexes with N3O and N3O2 donor ligands, including derivatives of (3-Methoxy-propyl)-pyridin-2-ylmethyl-amine, have been studied as models for catechol dioxygenases. These studies could contribute to understanding and replicating enzyme functions in synthetic systems (Sundaravel et al., 2011).

Safety And Hazards

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is classified as a flammable liquid (Category 3), corrosive to metals (Category 1), and can cause acute toxicity if swallowed (Category 4). It can also cause severe skin burns and eye damage (Category 1), and may cause an allergic skin reaction (Category 1) .

Zukünftige Richtungen

The future directions of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” research could involve its use in new chemical reactions and synthesis methods. For instance, the protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This compound could also be used in new Suzuki–Miyaura coupling reactions .

Eigenschaften

IUPAC Name |

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-4-6-11-9-10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFILXRCRMWIJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2645992.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2645993.png)

![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)

![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)